molecular formula C20H19F3N2O4S B8651892 methyl 2-(1-(2-(trifluoromethyl)-4-(methylsulfonyl)benzyl)-2-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)acetate

methyl 2-(1-(2-(trifluoromethyl)-4-(methylsulfonyl)benzyl)-2-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)acetate

Cat. No. B8651892
M. Wt: 440.4 g/mol
InChI Key: QYYSOTBHCGFKAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08455645B2

Procedure details

To a mixture comprising [1-(4-methanesulfonyl-2-trifluoromethyl-benzyl)-2-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl]-acetic acid methyl ester: (11.8 g, 26.8 mmol) in water (100 ml) and THF (250 ml) is added dropwise NaOH (53.6 ml of a 1M aqueous solution) at room temperature and the two phase suspension is allowed to stir overnight. The solvent is removed in vacuo and the crude is triturated with diethyl ether, DCM and ethyl acetate. The resulting solid is dissolved in hot water (150 ml) and adjusted to pH 3-4 using 6M HCl. The suspension that forms is filtered and is further purified by dissolving in hot IPA (250 ml) and refluxing in the presence of charcoal for 5 minutes. The solution is filtered and the titled product is recrystallised from water/IPA as a white/pale green crystals. (MH+ 427)
Name
Quantity
250 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C[O:2][C:3](=[O:30])[CH2:4][C:5]1[C:13]2[C:8](=[N:9][CH:10]=[CH:11][CH:12]=2)[N:7]([CH2:14][C:15]2[CH:20]=[CH:19][C:18]([S:21]([CH3:24])(=[O:23])=[O:22])=[CH:17][C:16]=2[C:25]([F:28])([F:27])[F:26])[C:6]=1[CH3:29].C1COCC1.[OH-].[Na+]>O>[CH3:24][S:21]([C:18]1[CH:19]=[CH:20][C:15]([CH2:14][N:7]2[C:8]3=[N:9][CH:10]=[CH:11][CH:12]=[C:13]3[C:5]([CH2:4][C:3]([OH:30])=[O:2])=[C:6]2[CH3:29])=[C:16]([C:25]([F:28])([F:27])[F:26])[CH:17]=1)(=[O:22])=[O:23] |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(CC1=C(N(C2=NC=CC=C21)CC2=C(C=C(C=C2)S(=O)(=O)C)C(F)(F)F)C)=O
Name
Quantity
250 mL
Type
reactant
Smiles
C1CCOC1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
100 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
to stir overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent is removed in vacuo
CUSTOM
Type
CUSTOM
Details
the crude is triturated with diethyl ether, DCM and ethyl acetate
DISSOLUTION
Type
DISSOLUTION
Details
The resulting solid is dissolved in hot water (150 ml)
FILTRATION
Type
FILTRATION
Details
The suspension that forms is filtered
CUSTOM
Type
CUSTOM
Details
is further purified
DISSOLUTION
Type
DISSOLUTION
Details
by dissolving in hot IPA (250 ml)
TEMPERATURE
Type
TEMPERATURE
Details
refluxing in the presence of charcoal for 5 minutes
Duration
5 min
FILTRATION
Type
FILTRATION
Details
The solution is filtered
CUSTOM
Type
CUSTOM
Details
the titled product is recrystallised from water/IPA as a white/pale green crystals

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
CS(=O)(=O)C1=CC(=C(CN2C(=C(C=3C2=NC=CC3)CC(=O)O)C)C=C1)C(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.